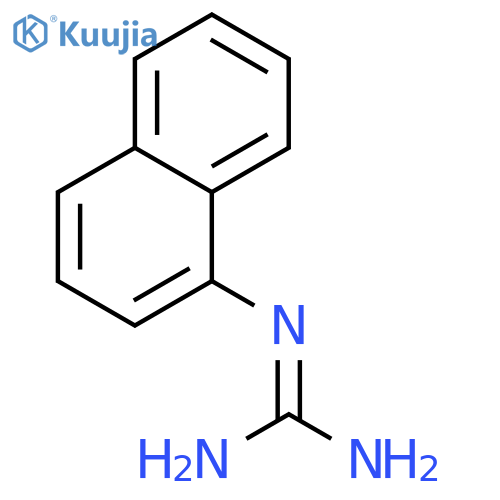

Cas no 6967-90-4 (N-(naphthalen-1-yl)guanidine hydrochloride)

N-(naphthalen-1-yl)guanidine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-naphthalen-1-ylguanidine,hydrochloride

- N-(naphthalen-1-yl)guanidine hydrochloride

- 1-(naphthalen-1-yl)guanidine hydrochloride

- 6967-90-4

- 1-Naphthylguanidin-hydrochlorid

- F2158-0698

- AKOS026677484

- DTXSID00482589

- NSC-20601

- AB91296

- Guanidine, 1-naphthalenyl-, monohydrochloride

- NSC20601

- SCHEMBL9438453

- 2-naphthalen-1-ylguanidine;hydrochloride

- AGN-PC-0NI8WQ

-

- インチ: InChI=1S/C11H11N3.ClH/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H4,12,13,14);1H

- InChIKey: ITPJCQQQTWMTHZ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C=CC=C2NC(=N)N.Cl

計算された属性

- せいみつぶんしりょう: 185.09543

- どういたいしつりょう: 221.0719751g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 221

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.4Ų

じっけんとくせい

- PSA: 64.4

N-(naphthalen-1-yl)guanidine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141952-100mg |

1-(Naphthalen-1-yl)guanidine hydrochloride |

6967-90-4 | 97% | 100mg |

¥ǪŘƦĢ | 2023-07-25 | |

| Life Chemicals | F2158-0698-0.5g |

N-(naphthalen-1-yl)guanidine hydrochloride |

6967-90-4 | 95% | 0.5g |

$316.0 | 2023-09-06 | |

| Life Chemicals | F2158-0698-5g |

N-(naphthalen-1-yl)guanidine hydrochloride |

6967-90-4 | 95% | 5g |

$1668.0 | 2023-09-06 | |

| Chemenu | CM544080-1g |

1-(Naphthalen-1-yl)guanidine hydrochloride |

6967-90-4 | 97% | 1g |

$942 | 2024-07-24 | |

| A2B Chem LLC | AY09097-5mg |

Guanidine, 1-naphthalenyl-, monohydrochloride |

6967-90-4 | 95% | 5mg |

$272.00 | 2024-04-19 | |

| A2B Chem LLC | AY09097-10mg |

Guanidine, 1-naphthalenyl-, monohydrochloride |

6967-90-4 | 95% | 10mg |

$291.00 | 2024-04-19 | |

| TRC | N137726-1g |

1-(naphthalen-1-yl)guanidine hydrochloride |

6967-90-4 | 1g |

$ 455.00 | 2022-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141952-250mg |

1-(Naphthalen-1-yl)guanidine hydrochloride |

6967-90-4 | 97% | 250mg |

¥ĭŘĢň | 2023-07-25 | |

| Ambeed | A488702-1g |

1-(Naphthalen-1-yl)guanidine hydrochloride |

6967-90-4 | 97% | 1g |

$386.0 | 2025-02-24 | |

| Life Chemicals | F2158-0698-2.5g |

N-(naphthalen-1-yl)guanidine hydrochloride |

6967-90-4 | 95% | 2.5g |

$1112.0 | 2023-09-06 |

N-(naphthalen-1-yl)guanidine hydrochloride 関連文献

-

2. Back matter

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

N-(naphthalen-1-yl)guanidine hydrochlorideに関する追加情報

Introduction to N-(naphthalen-1-yl)guanidine Hydrochloride (CAS No. 6967-90-4)

N-(naphthalen-1-yl)guanidine hydrochloride, with the chemical formula C10H10N6HCl, is a significant compound in the field of pharmaceutical and biochemical research. This compound, identified by its CAS number 6967-90-4, has garnered attention due to its unique structural properties and potential applications in drug development. The naphthalene ring and guanidine moiety present in its molecular structure contribute to its distinct chemical behavior, making it a valuable candidate for various scientific investigations.

The naphthalene ring, a fused pair of benzene rings, imparts hydrophobicity and stability to the molecule, while the guanidine group introduces basicity and reactivity. These characteristics make N-(naphthalen-1-yl)guanidine hydrochloride a versatile intermediate in synthesizing more complex molecules. In recent years, researchers have been exploring its utility in developing novel therapeutic agents, particularly in the treatment of infectious diseases and inflammatory conditions.

One of the most promising areas of research involving N-(naphthalen-1-yl)guanidine hydrochloride is its potential as an antiviral agent. Studies have shown that the compound can interfere with viral replication by inhibiting key enzymes involved in the viral life cycle. For instance, preliminary investigations suggest that it may disrupt the polymerization of viral proteins, thereby preventing the assembly of new virions. This mechanism of action aligns with the growing need for alternative treatments against emerging viruses, such as those causing severe acute respiratory syndrome (SARS) and Middle East respiratory syndrome (MERS).

In addition to its antiviral properties, N-(naphthalen-1-yl)guanidine hydrochloride has shown promise in combating bacterial infections. The guanidine group's ability to interact with bacterial enzymes has been exploited to develop compounds that exhibit potent antibacterial activity. Recent studies have demonstrated that derivatives of this molecule can inhibit the growth of multi-drug resistant bacteria by targeting their DNA replication and transcription processes. This finding is particularly relevant in light of the global challenge posed by antibiotic-resistant pathogens.

The compound's structural features also make it a valuable tool in biochemical research. The presence of both hydrophobic and hydrophilic regions allows it to interact with a wide range of biological targets. This property has been leveraged in designing molecular probes for studying protein-ligand interactions. Researchers have utilized N-(naphthalen-1-yl)guanidine hydrochloride to develop high-affinity binders for specific enzymes and receptors, which are crucial for understanding disease mechanisms and developing targeted therapies.

Another area where this compound has shown significant potential is in the field of materials science. Its unique chemical properties have been explored in developing novel materials with enhanced stability and functionality. For example, researchers have incorporated N-(naphthalen-1-yl)guanidine hydrochloride into polymer matrices to create conductive materials with applications in electronics and energy storage devices. The compound's ability to form stable complexes with other molecules has also been utilized in designing smart materials that can respond to environmental stimuli.

The synthesis of N-(naphthalen-1-yl)guanidine hydrochloride involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions between naphthalene derivatives and guanidine precursors, followed by salt formation with hydrochloric acid. Advances in synthetic methodologies have enabled researchers to produce this compound on a larger scale, facilitating its use in industrial applications.

In conclusion, N-(naphthalen-1-yl)guanidine hydrochloride (CAS No. 6967-90-4) is a multifaceted compound with diverse applications in pharmaceuticals, biochemistry, and materials science. Its unique structural features and chemical properties make it a valuable tool for developing novel therapeutic agents, studying biological processes, and creating advanced materials. As research continues to uncover new applications for this compound, its significance in scientific innovation is likely to grow further.

6967-90-4 (N-(naphthalen-1-yl)guanidine hydrochloride) 関連製品

- 2375267-70-0(1-[(4-Chlorophenyl)methoxy]piperidin-4-one)

- 1995632-95-5(6-((2-Morpholinoethyl)amino)pyridazin-3-ol)

- 37707-78-1(6,7-dimethoxynaphthalene-2-carboxylic acid)

- 1351632-82-0((3,4-dimethoxyphenyl)methyl2-(2,5-dimethyl-1H-indol-3-yl)ethylamine hydrochloride)

- 1511003-29-4(4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid)

- 2034621-18-4(2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one)

- 1806759-10-3(4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehyde)

- 2137554-76-6(4-bromo-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine)

- 2295485-44-6(5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid)

- 2137738-35-1(2,2-Difluoro-3-[(pyrrolidin-1-yl)amino]propanoic acid)